1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-(4-fluorophenyl)urea
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Overview
Description
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA is a complex organic compound with a unique structure that combines an aniline group, a pyrimidine ring, and a fluorophenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,6-dimethyl-2-pyrimidinamine with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides, amines, in solvents like acetonitrile or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-{(Z)-(4-Biphenylylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide
- N-{(Z)-[(4,6-Dimethyl-2-pyrimidinyl)amino][(2-methyl-4-nitrophenyl)amino]methylene}acetamide
Uniqueness
Compared to similar compounds, N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl urea moiety, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets .
Properties
Molecular Formula |
C20H19FN6O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C20H19FN6O/c1-13-12-14(2)23-18(22-13)26-19(24-16-6-4-3-5-7-16)27-20(28)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3,(H3,22,23,24,25,26,27,28) |
InChI Key |
MYSZUMWUMZYTTN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)NC3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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